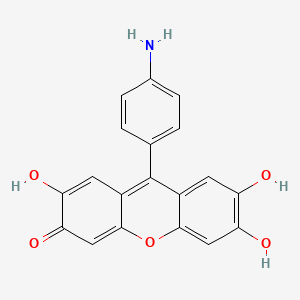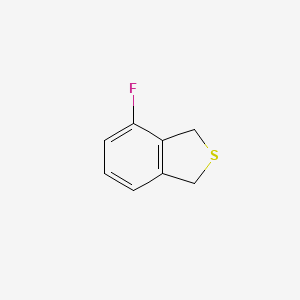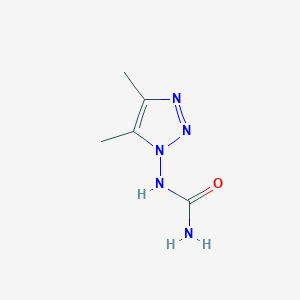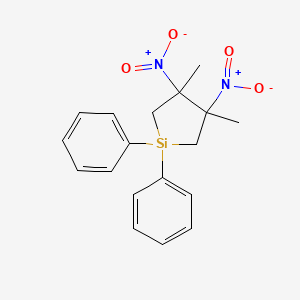![molecular formula C18H15ClN2O B14604133 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine CAS No. 61075-32-9](/img/structure/B14604133.png)
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an ether linkage to a naphthalene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylprop-1-en-1-yl naphthalene, is synthesized through a Friedel-Crafts alkylation reaction.
Ether Formation: The naphthalene derivative is then reacted with 3-chloro-6-hydroxypyridazine under basic conditions to form the ether linkage.
Chlorination: The final step involves the chlorination of the pyridazine ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group and the ether linkage play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with a similar chloro group but lacking the pyridazine and naphthalene moieties.
2-Methyl-2-propenyl chloride: Another related compound with a similar alkyl chloride structure.
Uniqueness
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a naphthalene derivative, and a chloro substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Eigenschaften
CAS-Nummer |
61075-32-9 |
|---|---|
Molekularformel |
C18H15ClN2O |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
3-chloro-6-[1-(2-methylprop-1-enyl)naphthalen-2-yl]oxypyridazine |
InChI |
InChI=1S/C18H15ClN2O/c1-12(2)11-15-14-6-4-3-5-13(14)7-8-16(15)22-18-10-9-17(19)20-21-18/h3-11H,1-2H3 |
InChI-Schlüssel |
MMXJLNRJMKVEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=CC2=CC=CC=C21)OC3=NN=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)




![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)


![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)





